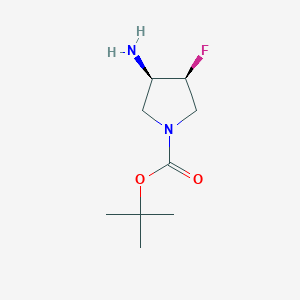

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQXHFOCKKIWJL-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161017 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009075-48-2 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

Introduction of the tert-butyl Carbamate Group

- The tert-butyl carbamate (Boc) protecting group is typically introduced by reacting the pyrrolidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine . This step forms the tert-butyl ester at the nitrogen, stabilizing the compound for further transformations.

Fluorination Strategies

The fluorine atom at the 4-position of the pyrrolidine ring is introduced via nucleophilic fluorination . A common reagent is diethylaminosulfur trifluoride (DAST) , which converts hydroxy or other leaving groups into fluorides with retention or inversion of stereochemistry depending on conditions.

Alternative fluorination methods involve deoxyfluorination of chiral hydroxy precursors, allowing control over stereochemistry and high stereoselectivity, as reported in asymmetric synthesis studies.

Formation of the Pyrrolidine Ring with Defined Stereochemistry

The stereoselective synthesis often starts from chiral precursors such as N-protected asparagine derivatives or chiral azido-hydroxypyrrolidine intermediates. Cyclization and reduction steps yield the pyrrolidine ring with the desired (3R,4S) configuration.

For example, chiral non-racemic azido-hydroxypyrrolidine intermediates undergo selective deoxyfluorination to install the fluorine atom with inversion or retention of configuration, achieving the cis-relationship of amino and fluorine substituents.

Reduction and Amination

- The amino group at the 3-position is introduced or revealed by reduction of azido intermediates or by catalytic hydrogenation. For instance, palladium on carbon (Pd/C) catalyzed hydrogenation of benzylamino intermediates in ethanol/water under reflux yields the free amino group with high yield (up to 99%).

Industrial and Laboratory Production Methods

Industrial synthesis may utilize continuous flow microreactor systems to improve efficiency, scalability, and sustainability over traditional batch synthesis. These systems allow precise control of reaction parameters, enhancing stereoselectivity and yield.

Laboratory-scale synthesis typically involves multi-step batch reactions with careful control of stereochemistry through chiral auxiliaries or starting materials, followed by chromatographic purification.

Detailed Reaction Conditions and Yields

Research Findings and Stereoselectivity

Asymmetric synthesis protocols have been developed to obtain cis-(3R,4S)-3-amino-4-fluoropyrrolidine derivatives with high stereochemical purity starting from chiral precursors such as (S)-asparagine derivatives or methyl α-fluoroacrylate.

The use of chiral auxiliaries like α-phenylethylamine enables separation of racemic mixtures and enhances enantiomeric excess, with overall yields around 31% for multi-step syntheses of related fluorinated aminopyrrolidines.

Deoxyfluorination conditions have been optimized to achieve either inversion or retention of configuration at the fluorinated carbon, allowing precise control over stereochemistry critical for biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate is primarily used in the development of pharmaceuticals due to its ability to act as a building block for various drug candidates. Some notable applications include:

- Antiviral Agents : The compound has been investigated for its potential use in synthesizing antiviral drugs that target specific viral pathways.

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Synthetic Methodologies

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pyrrolidine Derivatives : The presence of the pyrrolidine ring allows for the synthesis of various derivatives that can be tailored for specific biological activities.

- Chiral Building Blocks : As a chiral compound, it is useful in asymmetric synthesis, providing a means to produce enantiomerically pure compounds.

Case Study 1: Synthesis of Novel Antiviral Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel antiviral agents. The resulting compounds showed promising activity against viral infections in vitro, highlighting the potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Properties

Research involving animal models has shown that derivatives derived from this compound exhibit significant neuroprotective properties. These findings suggest that it could be developed into treatments for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly alter physicochemical and biological properties:

Key Observations :

- Enantiomers (e.g., 1441392-27-3 vs. 1408074-83-8) exhibit identical molecular formulas but divergent biological activities due to target binding preferences .

- Racemic mixtures (e.g., 1431720-86-3) are less favored in drug development but serve as cost-effective starting materials for chiral resolution .

Functional Group Modifications

Variations in substituents influence reactivity and solubility:

Key Observations :

Ring Size and Heteroatom Variations

Expanding the ring or introducing heteroatoms modifies conformational flexibility:

Key Observations :

- Piperidine derivatives (e.g., 169750-42-9) exhibit increased ring flexibility, favoring interactions with larger enzyme active sites .

Biological Activity

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure, characterized by the presence of a fluorine atom and a pyrrolidine ring, contributes to its biological activity.

- Molecular Formula : CHFNO

- Molecular Weight : 204.24 g/mol

- CAS Number : 1009075-48-2

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor or modulator of certain biological pathways, particularly those involved in neurological functions and metabolic processes.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

1. Neuropharmacological Effects

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on cognitive functions and mood regulation.

- Case Study : In vitro studies demonstrated that this compound enhances synaptic transmission in neuronal cultures, suggesting a role in neuroprotection and cognitive enhancement.

2. Anti-inflammatory Properties

- Mechanism : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Research Findings : A study found that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation.

3. Antimicrobial Activity

- Broad Spectrum : Preliminary data indicate that this compound possesses antimicrobial properties against various bacterial strains.

- Case Study : In a controlled experiment, the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

Data Summary Table

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. How can the synthesis of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate be optimized for improved yield and stereochemical purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example, analogous pyrrolidine carboxylates are synthesized using tert-butoxycarbonyl (Boc) protection under mild conditions (0–20°C in dichloromethane with triethylamine as a base) to minimize side reactions . To enhance stereochemical purity, chiral chromatography or recrystallization from solvents like hexane/ethyl acetate (3:1) can resolve enantiomeric mixtures. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of fluorinating agents) may improve yields. For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. What spectroscopic methods are most reliable for confirming the structure of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in NMR and ~80 ppm in NMR) and pyrrolidine ring protons (e.g., diastereotopic protons at 3.5–4.5 ppm). Fluorine coupling ( NMR) at ~-200 ppm confirms the fluorinated position .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H] or [M+Na]) with mass accuracy <5 ppm.

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch of Boc) and ~1250 cm (C-F stretch) provide additional confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., triethylamine, dichloromethane) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust/aerosols .

- Storage : Store at -20°C under nitrogen to prevent Boc group hydrolysis and degradation .

Advanced Research Questions

Q. How does the stereochemistry at the 3R,4S positions influence the compound’s reactivity and biological activity?

- Methodological Answer : Stereochemical configuration impacts hydrogen bonding, solubility, and target binding. For example:

- Reactivity : The 4S-fluoro group may sterically hinder nucleophilic attacks at the pyrrolidine ring, slowing hydrolysis. Computational modeling (e.g., DFT calculations) can predict activation energies for stereospecific reactions .

- Biological Activity : Use molecular docking studies to compare binding affinities of (3R,4S) vs. (3S,4R) enantiomers to target proteins (e.g., kinases or GPCRs). In vitro assays (e.g., IC measurements) validate stereochemical effects on potency .

Q. What strategies stabilize tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The Boc group hydrolyzes under acidic conditions (pH <3). Buffering at pH 5–7 in aqueous solutions (e.g., PBS) or using lyophilization for storage enhances stability .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C). For long-term storage, avoid temperatures >25°C and use desiccants to prevent moisture absorption .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Use molecular dynamics (MD) simulations to predict how fluorination and amino group modifications affect membrane permeability (logP) and solubility (logS).

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate absorption, toxicity, and metabolic stability. For instance, replacing the Boc group with acyloxymethyl esters may improve oral bioavailability .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or synthetic yields)?

- Methodological Answer :

- Reproducibility : Repeat syntheses with controlled variables (e.g., reagent purity, reaction time) and document deviations. For example, low yields (e.g., 42% in analogous syntheses ) may arise from incomplete Boc protection.

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem or crystallographic repositories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.